- Preparation of sulfonic acid functionalized pyrrolidone ionic liquid catalysts and its application in esterification reaction, China, , ,

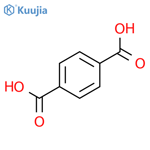

Cas no 959-26-2 (Bis(2-hydroxyethyl) terephthalate)

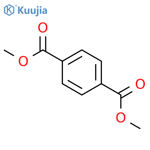

959-26-2 structure

상품 이름:Bis(2-hydroxyethyl) terephthalate

Bis(2-hydroxyethyl) terephthalate 화학적 및 물리적 성질

이름 및 식별자

-

- Bis(2-hydroxyethyl) Terephthalate

- 1,4-Benzenedicarboxylicacid, 1,4-bis(2-hydroxyethyl) ester

- BHET

- Terephthalic Acid Bis(2-hydroxyethyl) Ester

- 1,4-benzenedicarboxylic acid, bis(2-hydroxyethyl) ester

- bis(beta-hydroxyethyl) terephthalate

- bis(ethylene glycol) terephthalate

- bis(hydroxyethyl) terephthalate

- Bis(2-hydroxyethyl)terephthalate

- QPKOBORKPHRBPS-UHFFFAOYSA-N

- J61IL5R964

- bis-(2-hydroxyethyl) terephthalate

- TEREPHTHALICACIDBIS(2-HYDROXYETHYL)ESTER

- 1,4-Benzenedicarboxylic acid, 1,4-bis(2-hydroxyethyl) ester

- Glycol terephthalate

- Terephthalic acid, bis(2-hydroxyethyl) ester

- bis(2-hydroxyeth

- 1,4-Benzenedicarboxylic acid, bis(2-hydroxyethyl) ester (9CI)

- Ethylene glycol, terephthalate (2:1) (8CI)

- Terephthalic acid, bis(2-hydroxyethyl) ester (6CI, 8CI)

- B 419409

- BHET(J)

- BHET-N

- Bis(2-hydroxyethyl) 1,4-benzenedicarboxylate

- Bis(β-hydroxyethyl) terephthalate

- Di-2-hydroxyethyl terephthalate

- Nisso BHET

- Terephthalic acid diethylene glycol ester

- Terephthalic acid diglycol ester

- CHEBI:231672

- Bis(2-hydroxyethyl) Terephthalate (>80%)

- bis-(beta-hydroxyethyl)-terephthalate

- bis(2-hydroxyethyl) benzene-1,4-dicarboxylate

- F71477

- HSDB 5775

- bis(2-hydroxyethyl)benzene-1,4-dicarboxylate

- C8X

- MFCD00081066

- DB-129735

- ETHYLENE GLYCOL, TEREPHTHALATE (2:1)

- BHET; BHET(J); BHET-N

- 1,4-bis(hydroxyethyl) terephthalate

- bis (2-hydroxyethyl) terephthalate

- 41479-14-5

- LINEAR PET MONOMER + BHT, 1ST SERIES

- Bis(-hydroxyethyl) terephthalate

- Bis(2-hydroxyethyl) terephthalate #

- NS00022907

- bis-hydroxylethyl terephthalate

- UNII-J61IL5R964

- bis-(2-hydroxyethyl)-terephthalate

- EINECS 213-497-6

- Q865947

- BIS(.BETA.-HYDROXYETHYL) TEREPHTHALATE [HSDB]

- 959-26-2

- BS-49322

- SY057424

- DTXSID3052644

- SCHEMBL26378

- B3429

- 1,4-bis(2-hydroxyethyl) benzene-1,4-dicarboxylate

- bishydroxyethylterephthalate

- Bis(2-hydroxyethyl) terephthalate

-

- MDL: MFCD00081066

- 인치: 1S/C12H14O6/c13-5-7-17-11(15)9-1-2-10(4-3-9)12(16)18-8-6-14/h1-4,13-14H,5-8H2

- InChIKey: QPKOBORKPHRBPS-UHFFFAOYSA-N

- 미소: O=C(C1C=CC(C(OCCO)=O)=CC=1)OCCO

계산된 속성

- 정밀분자량: 254.07900

- 동위원소 질량: 254.079

- 동위원소 원자 수량: 0

- 수소 결합 공급체 수량: 2

- 수소 결합 수용체 수량: 6

- 중원자 수량: 18

- 회전 가능한 화학 키 수량: 8

- 복잡도: 242

- 총 키 단위 수량: 1

- 원자 구조의 중심 수량을 확정하다.: 0

- 불확정 원자 입체 중심 수량: 0

- 화학 키 입체 구조의 중심 수량을 확정하다.: 0

- 불확정 화학 키 입체 중심 수량: 0

- 토폴로지 분자 극성 표면적: 93.1

- 상호 변형 이기종 수량: 아무것도 아니야

- 소수점 매개변수 계산 참조값(XlogP): 1.7

- 표면전하: 0

실험적 성질

- 색과 성상: 미확정

- 밀도: 1.2163 (rough estimate)

- 융해점: 104.0 to 111.0 deg-C

- 비등점: 317.45°C (rough estimate)

- 플래시 포인트: 172.0±19.4 °C

- 굴절률: 1.4790 (estimate)

- PSA: 93.06000

- LogP: -0.01520

- 용해성: 미확정

Bis(2-hydroxyethyl) terephthalate 보안 정보

Bis(2-hydroxyethyl) terephthalate 세관 데이터

- 세관 번호:2918199090

- 세관 데이터:

?? ?? ??:

2918199090개요:

HS:2918199090。기타 알코올은 함유되어 있지만 기타 산소 카르복실산 (그 산무수 \ 아세틸할로겐 \ 과산화물, 과산소산 및 이 세호의 파생물 포함) 은 함유되어 있지 않다.부가가치세: 17.0%.?? ???:9.0%. ?? ??: 없습니다.??? ??:6.5%. ????:30.0%

?? ??:

?? ??, ?? ??, 사용

요약:

2918199090 다른 알코올 기능은 있지만 다른 산소 기능은 없는 카르복실산, 그들의 산무수화물, 할로겐화물, 과산화물, 과산소산 및 그 파생물.감리 조건: 없음.부가가치세: 17.0%. 환급률: 9.0%.??? ??:6.5%.General tariff:30.0%

Bis(2-hydroxyethyl) terephthalate 가격추가 >>

| 기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |

|---|---|---|---|---|---|---|---|---|

| TRC | B443860-25g |

Bis(2-hydroxyethyl) Terephthalate |

959-26-2 | 25g |

$ 81.00 | 2023-09-08 | ||

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 465151-100G |

Bis(2-hydroxyethyl) terephthalate |

959-26-2 | 100G |

¥781.19 | 2022-02-24 | ||

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 465151-500G |

Bis(2-hydroxyethyl) terephthalate |

959-26-2 | 500G |

¥1880.33 | 2022-02-24 | ||

| Cooke Chemical | A1492612-25G |

Bis(2-hydroxyethyl) Terephthalate |

959-26-2 | >85.0%(HPLC) | 25g |

RMB 119.20 | 2025-02-21 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1110723-500g |

Bis(β-hydroxyethyl) terephthalate |

959-26-2 | 85% | 500g |

¥1666.00 | 2024-04-23 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B3429-100g |

Bis(2-hydroxyethyl) Terephthalate |

959-26-2 | >85.0%(NMR) | 100g |

¥490.00 | 2024-04-15 | |

| abcr | AB141844-25g |

Terephthalic acid bis(2-hydroxyethyl) ester, 85%; . |

959-26-2 | 85% | 25g |

€44.90 | 2024-04-15 | |

| abcr | AB141844-500g |

Terephthalic acid bis(2-hydroxyethyl) ester, 85%; . |

959-26-2 | 85% | 500g |

€139.10 | 2024-04-15 | |

| 1PlusChem | 1P003OPD-100g |

Bis(2-hydroxyethyl) Terephthalate |

959-26-2 | >85%(HPLC) | 100g |

$103.00 | 2024-04-19 | |

| A2B Chem LLC | AB71185-1g |

Bis(2-hydroxyethyl) Terephthalate |

959-26-2 | >85%(HPLC) | 1g |

$18.00 | 2024-07-18 |

Bis(2-hydroxyethyl) terephthalate 합성 방법

합성회로 1

합성회로 2

반응 조건

1.1 Reagents: Sodium hydroxide Solvents: Water ; rt → 80 °C; 30 min, 80 °C

1.2 Catalysts: Triethylamine Solvents: Water ; 24 h, 180 °C

1.2 Catalysts: Triethylamine Solvents: Water ; 24 h, 180 °C

참조

- Catalytic Fabric Recycling: Glycolysis of Blended PET with Carbon Dioxide and Ammonia, ACS Sustainable Chemistry & Engineering, 2023, 11(30), 11294-11304

합성회로 3

반응 조건

1.1 Catalysts: Cobalt iron oxide (CoFe2O4) , 1H-Imidazolium, 1-butyl-3-(9-carboxynonyl)-, acetate (1:1) ; 2.5 h, 205 °C

참조

- Glycolysis of polyethylene terephthalate: Magnetic nanoparticle CoFe2O4 catalyst modified using ionic liquid as surfactant, European Polymer Journal, 2021, 155,

합성회로 4

반응 조건

1.1 Catalysts: 1H-Imidazolium, 3-butyl-1-methyl-, (T-4)-tetrachlorocobaltate(2-) (2:1) Solvents: Ethylene glycol ; 1.5 h, 175 °C

참조

- First-Row Transition Metal-Containing Ionic Liquids as Highly Active Catalysts for the Glycolysis of Poly(ethylene terephthalate) (PET), ACS Sustainable Chemistry & Engineering, 2015, 3(2), 340-348

합성회로 5

반응 조건

1.1 Catalysts: Zinc oxide (ZnO) (metal heteroatom-doped) , Molybdenum Solvents: Ethylene glycol ; 1 h, rt → 180 °C

참조

- Method for alcoholysis of waste polyethylene terephthalate (PET) with ethylene glycol under catalysis of metal heteroatom-doped zinc oxide, China, , ,

합성회로 6

반응 조건

1.1 Catalysts: Cyanamide Solvents: Ethylene glycol ; 5 h, 190 °C

참조

- Cyanamide as a Highly Efficient Organocatalyst for the Glycolysis Recycling of PET, ACS Sustainable Chemistry & Engineering, 2022, 10(24), 7965-7973

합성회로 7

합성회로 8

반응 조건

1.1 20 min, 10 atm, 290 °C

참조

- Depolymerization method of polyester, and recovery process of polyester raw material monomers using the solution polymerization process, Japan, , ,

합성회로 9

반응 조건

1.1 Catalysts: Zinc acetate ; 8 h, rt → 190 °C

참조

- Synthesis and evaluation of bifunctional monomers derived from postindustrial PET as crosslinking agents for acrylic monomers, Advanced Materials Research (Durnten-Zurich, 2014, 976, 59-63

합성회로 10

반응 조건

1.1 Catalysts: Manganese oxide (Mn3O4) , Aluminum magnesium oxide (Al2MgO4) ; 3 h, 190 °C

참조

- Highly porous magnesium aluminum oxide spinel-supported manganese oxide as reusable catalyst for glycolysis of postconsumer PET waste, Journal of Industrial and Engineering Chemistry (Amsterdam, 2022, 115, 251-262

합성회로 11

반응 조건

1.1 Catalysts: Iron oxide (Fe3O4) , 3-Methylimidazolium chloride (reaction product with Ferric chloride) Solvents: Ethylene glycol ; 24 h, 190 °C

참조

- Paramagnetic ionic liquid-coated SiO2@Fe3O4 nanoparticles-The next generation of magnetically recoverable nanocatalysts applied in the glycolysis of PET, Applied Catalysis, 2020, 260,

합성회로 12

반응 조건

1.1 Catalysts: Titanium isopropoxide , Phosphonic acid, [2,4-bis(trimethoxysilyl)butyl]-, diethyl ester, polymer with d… Solvents: Benzene ; 2 h, rt

1.2 2 h, 160 °C

1.2 2 h, 160 °C

참조

- Supported catalysts based on phosphonate-functionalized siloxanes and metal compounds, World Intellectual Property Organization, , ,

합성회로 13

반응 조건

1.1 Catalysts: Iron oxide (Fe3O4) Solvents: Ethylene glycol ; 30 min, 210 °C

참조

- Fe3O4 Nanodispersions as Efficient and Recoverable Magnetic Nanocatalysts for Sustainable PET Glycolysis, ACS Sustainable Chemistry & Engineering, 2023, 11(19), 7586-7595

합성회로 14

반응 조건

1.1 Catalysts: Zinc acetate ; 1 h, 0.8 bar, 200 °C

참조

- Dual catalytic activity of antimony (III) oxide: The polymerization catalyst for synthesis of polyethylene terephthalate also catalyze depolymerization, Polymer Degradation and Stability, 2022, 206,

합성회로 15

반응 조건

1.1 Catalysts: Manganese oxide (MnO2) , Graphene (oxide) ; 10 min, 200 °C

참조

- Synthesis of two-dimensional holey MnO2/graphene oxide nanosheets with high catalytic performance for the glycolysis of poly(ethylene terephthalate), Materials Today Communications, 2021, 26,

합성회로 16

반응 조건

1.1 Reagents: Ethylene glycol Catalysts: Iron oxide (Fe3O4) , Carbon ; 120 min, 190 °C

참조

- Fe3O4-boosted MWCNT as an efficient sustainable catalyst for PET glycolysis, Green Chemistry, 2016, 18(14), 3997-4003

합성회로 17

반응 조건

1.1 Catalysts: Cobalt iron oxide (CoFe2O4) ; 2.5 h, 195 °C

참조

- Catalytic glycolysis of polyethylene terephthalate (PET) by solvent-free mechanochemically synthesized MFe2O4 (M = Co, Ni, Cu and Zn) spinel, Chemical Engineering Journal (Amsterdam, 2022, 450,

합성회로 18

반응 조건

1.1 Reagents: Carbon Catalysts: Zinc acetate Solvents: Ethylene glycol ; 90 min, 190 °C

참조

- Method for photothermal degradation of polyester, World Intellectual Property Organization, , ,

합성회로 19

반응 조건

1.1 Catalysts: tert-Butylamine , Lithium bromide Solvents: Ethylene glycol ; 10 min, pH 13, 0.2 atm, 210 °C

참조

- Efficient method and mechanism of depolymerization of PET under conventional heating and microwave radiation using t-BuNH2/Lewis acids, European Polymer Journal, 2022, 175,

합성회로 20

반응 조건

1.1 Catalysts: Iron oxide (Fe3O4) Solvents: Ethylene glycol ; 15 min, 220 °C

참조

- Method for degrading waste polyester based on magnetically recyclable nanocatalyst, China, , ,

Bis(2-hydroxyethyl) terephthalate Raw materials

- Polyethylene Terephthalate

- POLY(BISPHENOL A CARBONATE)

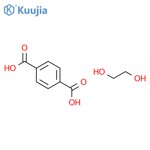

- Terephthalic acid

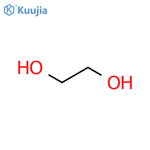

- Ethylene Glycol, Dehydrated

- Dimethyl terephthalate

Bis(2-hydroxyethyl) terephthalate Preparation Products

Bis(2-hydroxyethyl) terephthalate 관련 문헌

-

Coralie Jehanno,Irma Flores,Andrew P. Dove,Alejandro J. Müller,Fernando Ruipérez,Haritz Sardon Green Chem. 2018 20 1205

-

Shanmugam Thiyagarajan,Evelien Maaskant-Reilink,Tom A. Ewing,Mattijs K. Julsing,Jacco van Haveren RSC Adv. 2022 12 947

-

Olivier Nsengiyumva,Stephen A. Miller Green Chem. 2019 21 973

-

Tsung-Yen Tsai,Bunekar Naveen,Wei-Chuan Shiu,Shao-Wen Lu RSC Adv. 2014 4 25683

-

Younghyun Cha,Yong-Ju Park,Do Hyun Kim RSC Adv. 2021 11 16841

959-26-2 (Bis(2-hydroxyethyl) terephthalate) 관련 제품

- 1459-93-4(Dimethyl isophthalate)

- 99-75-2(Methyl p-Toluate)

- 1679-64-7(Mono-Methyl terephthalate)

- 120-51-4(Benzyl benzoate)

- 94-08-6(Ethyl p-toluate)

- 52178-50-4(Methyl 3-formylbenzoate)

- 120-61-6(Dimethyl terephthalate)

- 117-82-8(Bis(2-methoxyethyl) phthalate)

- 99-36-5(Methyl 3-methylbenzoate)

- 509102-07-2(4-(2-fluorophenyl)-N-2-(trifluoromethyl)phenylpiperazine-1-carbothioamide)

추천 공급업체

Hebei Ganmiao New material Technology Co., LTD

골드 회원

중국 공급자

대량

Shanghai Aoguang Biotechnology Co., Ltd

골드 회원

중국 공급자

대량

Zhejiang Brunova Technology Co., Ltd.

골드 회원

중국 공급자

대량

Changzhou Guanjia Chemical Co., Ltd

골드 회원

중국 공급자

대량

Nanjing jingzhu bio-technology Co., Ltd.

골드 회원

중국 공급자

대량